molecular formula C33H44N6O7S2+2 B3026477 Cyanine-3-azide CAS No. 1658416-54-6

Cyanine-3-azide

Cat. No.: B3026477
CAS No.: 1658416-54-6
M. Wt: 700.9 g/mol
InChI Key: GYJILUBNEARHAE-UHFFFAOYSA-P
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Description

Cyanine-3-azide is a potent green fluorescent dye . It is a member of the cyanine dye family, which covers the electromagnetic spectrum from near IR to UV . This compound is used in biological labeling, particularly for fluorescence imaging and other fluorescence-based biochemical analysis . It selectively reacts with alkyne groups and is widely used for labeling peptides, proteins, and oligos .


Synthesis Analysis

An asymmetric cyanine-type fluorescent dye was designed and synthesized via a versatile, multi-step process . The process aimed to conjugate with an Her2+ receptor-specific antibody by an azide–alkyne click reaction .


Molecular Structure Analysis

Cyanine dyes, including this compound, are chemically a conjugated system between two nitrogen atoms . In each resonance structure, exactly one nitrogen atom is oxidized to an iminium .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The reaction rate of many important chemical reactions is accelerated when the reaction occurs in systems with a large amount of “excess interface” between water and air or oil .


Physical And Chemical Properties Analysis

This compound has good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It has a high molar absorption coefficient, excellent brightness, optimal wavelength (627 nm), larger Stokes shift (26 nm), and appropriate photostability compared to cyanines .

Scientific Research Applications

1. Bioimaging and Cellular Visualization

Cyanine-3-azide plays a significant role in bioimaging, particularly in cellular visualization. A study by Yu et al. (2012) highlights the use of a cyanine-based probe, Cy-N(3), for detecting hydrogen sulfide in living cells using colorimetric and ratiometric fluorescence imaging. This approach is particularly useful for assessing intracellular H(2)S levels and achieving confocal ratiometric imaging (Fabiao Yu et al., 2012).

2. Encapsulation and Stability Enhancement

Cyanine 3's applications in optical imaging and bioengineering are limited due to issues like poor aqueous stability and lack of selectivity. Kumar et al. (2018) developed dendronized polymers to encapsulate Cyanine 3, improving its stability and selectivity in biological applications. This innovation addresses the dye's aggregation tendency and enhances its functionality in biological systems (S. Kumar et al., 2018).

3. Development of Chemosensors

Sun et al. (2016) discussed the development of chemosensors based on cyanine platforms, including this compound. These chemosensors are notable for their photophysical properties, biocompatibility, and low toxicity, making them suitable for bioimaging and as agents in nanoparticles (Wen Sun et al., 2016).

4. Combining with Polyamide Dendrons for Imaging

The combination of cyanine dyes with polyamide dendrons, as reported by Ornelas et al. (2011), is a strategy to improve imaging in the near-infrared region. This method leverages the fluorescence of cyanine dyes in the NIR region, desirable for biological applications. The resulting dendron-dye conjugates exhibit high chemical and photostability, with significant potential for in vivo optical imaging (C. Ornelas et al., 2011).

5. Photophysics in Biomolecular Environments

Levitus and Ranjit (2010) provided insight into the photophysics of cyanine dyes like this compound in biomolecular environments. Their work focuses on the reaction and relaxation processes these dyes undergo in excited states, highlighting their importance in single-molecule spectroscopy and super-resolution microscopy (M. Levitus & S. Ranjit, 2010).

Mechanism of Action

Cyanine dyes, including Cyanine-3-azide, are used in biological labeling. They can be chemically linked to either nucleic acids or protein molecules for visualization and quantification purposes . The fluorescence of common cyanine dyes is known to be sequence-dependent .

Future Directions

The sequence-dependent fluorescence of Cyanine-3-azide is a topic of ongoing research . The ability of nucleobases to modulate the photophysical properties of common fluorophores may influence fluorescence measurements in critical assays such as FISH, qPCR, or high-throughput sequencing . This suggests that this compound and other cyanine dyes will continue to play a significant role in biophysical research and biomedical applications .

Properties

IUPAC Name

3-[6-[(2Z)-3,3-dimethyl-5-sulfo-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]propylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N6O7S2/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34/h9,11-12,14-17,21-22,34H,6-8,10,13,18-20H2,1-5H3,(H-2,35,40,41,42,43,44,45,46)/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJILUBNEARHAE-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O7S2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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